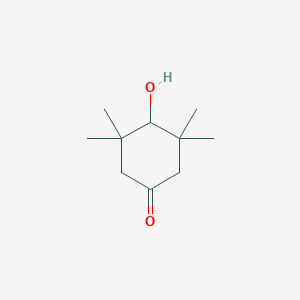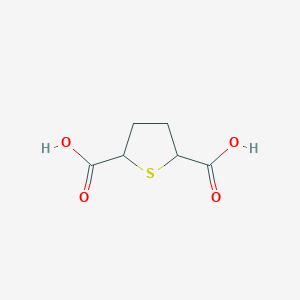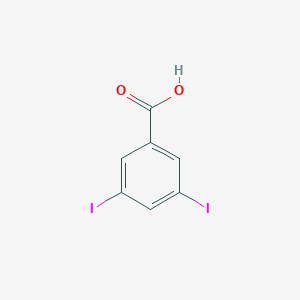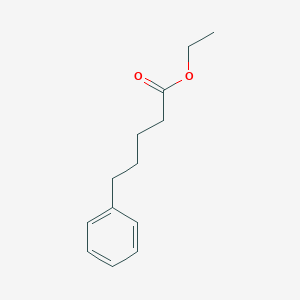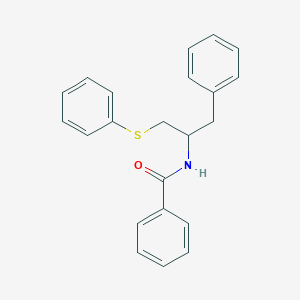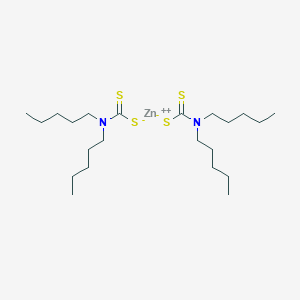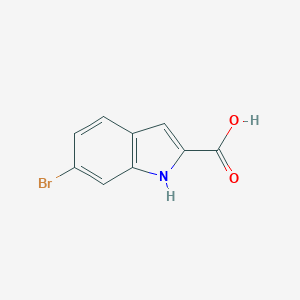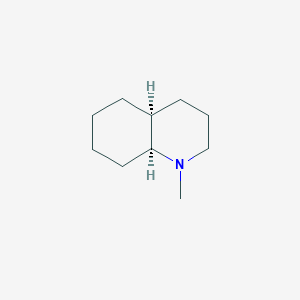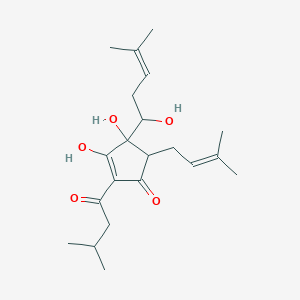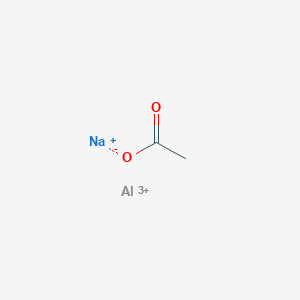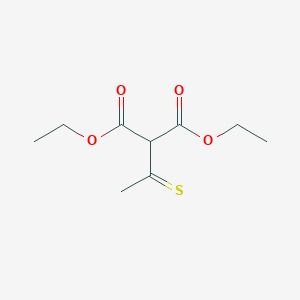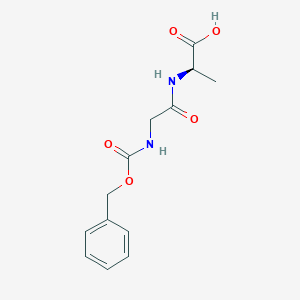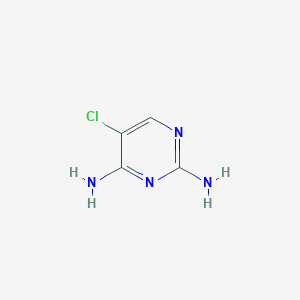
5-Chloropyrimidin-2,4-diamin
Übersicht
Beschreibung
5-Chloropyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C4H5ClN4. It is a derivative of pyrimidine, characterized by the presence of two amino groups at positions 2 and 4, and a chlorine atom at position 5 on the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
5-Chloropyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
Target of Action
5-Chloropyrimidine-2,4-diamine is a pyrimidine derivative that has been found to interact with the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids, making it an important target for anti-tubercular drug development .
Mode of Action
The compound interacts with its target through a nucleophilic aromatic substitution (SNAr) reaction . The highly electron-deficient character of the pyrimidine ring in 5-Chloropyrimidine-2,4-diamine makes it susceptible to nucleophilic attack . This interaction leads to the formation of C-4 substituted products , which can inhibit the activity of mt-DHFR .
Biochemical Pathways
The inhibition of mt-DHFR disrupts the folic acid pathway , which is essential for the synthesis of nucleotides and certain amino acids . This disruption can lead to the inhibition of DNA synthesis and cell growth, thereby exerting an anti-tubercular effect .
Pharmacokinetics
The compound’s hydrophilicity is likely to play a key role in its ability to enter cells .
Result of Action
The inhibition of mt-DHFR by 5-Chloropyrimidine-2,4-diamine leads to the disruption of essential biochemical pathways, resulting in the inhibition of DNA synthesis and cell growth . This can lead to the death of Mycobacterium tuberculosis cells, thereby exerting an anti-tubercular effect .
Biochemische Analyse
Biochemical Properties
For instance, pyrimidines are key components of nucleic acids, interacting with enzymes involved in DNA replication and RNA transcription .
Cellular Effects
Pyrimidines and their derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines and their derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Pyrimidines and their derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Some pyrimidines and their derivatives are known to localize to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, followed by quenching with an alcohol such as methanol. The product is then isolated by neutralizing the hydrochloride salt with ammonia water .
Industrial Production Methods
In industrial settings, the production of 5-Chloropyrimidine-2,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large quantities of phosphorus oxychloride and alcohols for quenching. The reaction is optimized to achieve higher yields and purity, with recovery rates exceeding 70% .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Substitution: Reagents such as triethylamine (Et3N) and cesium carbonate (Cs2CO3) are commonly used in substitution reactions.
Oxidation: Hydrogen peroxide (H2O2) is often used as an oxidizing agent.
Major Products
Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation: Oxidized derivatives of 5-Chloropyrimidine-2,4-diamine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminopyrimidine: Lacks the chlorine atom at position 5.
5-Bromopyrimidine-2,4-diamine: Contains a bromine atom instead of chlorine at position 5.
2,4-Diamino-6-chloropyrimidine: Chlorine atom is at position 6 instead of 5.
Uniqueness
5-Chloropyrimidine-2,4-diamine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and biological activity. This positioning allows for unique substitution patterns and interactions with molecular targets, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
5-chloropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPMVKXDIBNUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-64-9 | |
| Record name | 5-chloropyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


